molecular formula C10H15NO2 B3074716 [2-(2-Methoxyethoxy)phenyl]methanamine CAS No. 102197-21-7

[2-(2-Methoxyethoxy)phenyl]methanamine

Cat. No. B3074716
CAS RN: 102197-21-7
M. Wt: 181.23 g/mol
InChI Key: MQPPRLDARZKFDV-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)phenylmethanamine (2-MEPM) is an organic compound that has been used in a variety of scientific applications. It is a member of the phenethylamine family, which is a class of organic compounds that are known to have a wide array of physiological and biochemical effects. 2-MEPM has been studied as a potential drug, as a building block for other compounds, and as a reagent in various laboratory experiments.

Scientific Research Applications

  • Serotonin/Noradrenaline Reuptake Inhibition : A novel series of 1-(2-phenoxyphenyl)methanamines, which includes compounds structurally related to [2-(2-Methoxyethoxy)phenyl]methanamine, has been found to possess selective dual serotonin (5-HT) and noradrenaline (NA) reuptake pharmacology. These compounds have shown good human in vitro metabolic stability and selectivity for the hERG channel, an important consideration in drug safety (Whitlock, Blagg, & Fish, 2008).

  • Catalytic Applications in Organic Chemistry : Methanamine derivatives have been utilized in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles. These compounds have shown good activity and selectivity in catalytic applications, particularly where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).

  • Photocytotoxicity and Cellular Imaging : Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives have been synthesized and examined for their photocytotoxic properties. These complexes display significant photocytotoxicity under red light, making them potential candidates for therapeutic applications and cellular imaging (Basu et al., 2014).

  • Transfer Hydrogenation Reactions : The compound (4-Phenylquinazolin-2-yl)methanamine and its derivatives have been synthesized and used to create N-heterocyclic ruthenium(II) complexes. These complexes have been effective in transfer hydrogenation of acetophenone derivatives, achieving high conversions and turnover frequency values (Karabuğa et al., 2015).

  • Antimicrobial Evaluation : Certain derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibit a variable degree of activity, indicating potential use in antimicrobial therapies (Visagaperumal et al., 2010).

  • Anticancer Activity : New palladium (Pd)II and platinum (Pt)II complexes based on Schiff base ligands, including R-(phenyl)methanamine derivatives, have been synthesized and characterized. These complexes have shown promising anticancer activity against various human cancerous and noncancerous cell lines, suggesting potential applications in cancer therapy (Mbugua et al., 2020).

Mechanism of Action

Mode of Action

It’s worth noting that the compound’s structure suggests potential interactions with various biological targets .

Pharmacokinetics

The compound’s molecular weight (217.7 g/mol) and physical form (powder) suggest that it may have reasonable bioavailability .

Result of Action

The molecular and cellular effects of [2-(2-Methoxyethoxy)phenyl]methanamine’s action are currently unknown. More research is needed to understand the compound’s effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [2-(2-Methoxyethoxy)phenyl]methanamine. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and activity .

properties

IUPAC Name

[2-(2-methoxyethoxy)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-12-6-7-13-10-5-3-2-4-9(10)8-11/h2-5H,6-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPPRLDARZKFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC=C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2-Methoxyethoxy)phenyl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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